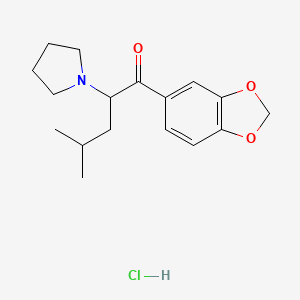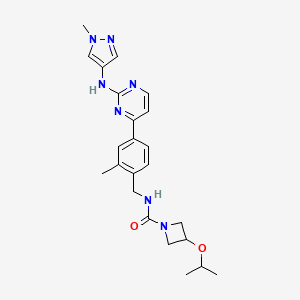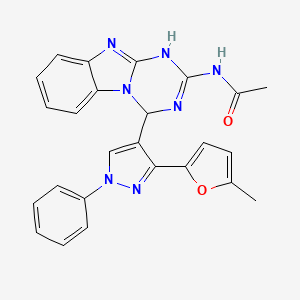![molecular formula C18H25N3O3 B3025838 N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine CAS No. 1890250-16-4](/img/structure/B3025838.png)
N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine
Overview
Description
AMB butanoic acid metabolite is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of novel psychoactive substances that mimic the effects of tetrahydrocannabinol, the active component of cannabis. These compounds are often used recreationally and have been associated with various health risks. AMB butanoic acid metabolite is specifically a metabolite of AMB, a synthetic cannabinoid, and is formed through the metabolic process in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of AMB butanoic acid metabolite involves the synthesis of its parent compound, AMB, followed by its metabolic conversion. The synthesis of AMB typically involves the reaction of indazole derivatives with various reagents to form the desired cannabinoid structure. The metabolic conversion to AMB butanoic acid metabolite occurs through ester hydrolysis, where the methyl ester functional group is transformed into a terminal carboxylic acid .
Industrial Production Methods: Industrial production of synthetic cannabinoids, including AMB, involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The production process includes the synthesis of the parent compound, followed by purification and characterization to ensure the desired chemical structure and purity. The metabolites, including AMB butanoic acid metabolite, are typically studied in laboratory settings rather than produced industrially .
Chemical Reactions Analysis
Types of Reactions: AMB butanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: The metabolite can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the metabolite into reduced forms.
Substitution: Substitution reactions can occur, where functional groups on the metabolite are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
AMB butanoic acid metabolite has several scientific research applications:
Forensic Toxicology: It is used as a biomarker for the detection of synthetic cannabinoid use in forensic toxicology.
Pharmacokinetics: Researchers study the pharmacokinetics of synthetic cannabinoids by analyzing the formation and elimination of metabolites like AMB butanoic acid metabolite.
Metabolic Studies: The metabolite is used in studies to understand the metabolic pathways and mechanisms of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of AMB butanoic acid metabolite involves its interaction with cannabinoid receptors in the body. Synthetic cannabinoids, including AMB, act as agonists at cannabinoid receptor type 1 and type 2. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The metabolite exerts its effects by binding to these receptors and modulating their activity .
Comparison with Similar Compounds
MMB-FUBINACA: Another synthetic cannabinoid that metabolizes to a butanoic acid derivative.
5F-MDMB-PINACA: Metabolizes to 3,3-dimethylbutanoic acid.
5F-MDMB-PICA: Also metabolizes to 3,3-dimethylbutanoic acid.
Comparison: AMB butanoic acid metabolite is unique in its specific structure and metabolic pathway. While other synthetic cannabinoids also produce butanoic acid metabolites, the exact chemical structure and metabolic intermediates can vary. This uniqueness is important for forensic analysis and the identification of specific synthetic cannabinoid use .
Properties
IUPAC Name |
(2S)-3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H,19,22)(H,23,24)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKRLHOLBHGBK-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342562 | |
| Record name | (2S)-3-Methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1890250-16-4 | |
| Record name | (2S)-3-Methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)




![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)



![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

